molecular formula C12H9Cl3F2O2 B6017714 2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetate

2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetate

Cat. No. B6017714
M. Wt: 329.5 g/mol
InChI Key: GGUGGJKTOXEQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetate, also known as Diflubenzuron, is a pesticide that has been widely used in agriculture and forestry. It was first introduced in the 1970s and has since become a popular insecticide due to its effectiveness against a wide range of pests. Diflubenzuron is a member of the benzoylurea family of insecticides, which are known for their ability to disrupt insect growth and development.

Mechanism of Action

2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten acts by inhibiting the synthesis of chitin, a structural polysaccharide that forms the exoskeleton of insects. The insecticide disrupts the formation of the chitin matrix, which leads to deformities in the insect's exoskeleton. This ultimately results in the death of the insect due to the inability to molt and grow.
Biochemical and Physiological Effects:
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten has been shown to have a low toxicity to mammals and birds. However, there have been concerns about its impact on non-target organisms, particularly aquatic invertebrates. The insecticide has been found to persist in the environment and can accumulate in sediments, which can lead to long-term exposure for aquatic organisms.

Advantages and Limitations for Lab Experiments

2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten has been widely used in laboratory experiments to study insect growth and development. Its ability to disrupt chitin synthesis has made it a valuable tool for studying the role of chitin in insect biology. However, its use in laboratory experiments is limited by its toxicity to non-target organisms and its persistence in the environment.

Future Directions

There are several areas of future research for diflubenzuron. One area is the development of more targeted insecticides that have minimal impact on non-target organisms. Another area is the study of the impact of diflubenzuron on aquatic ecosystems and the development of mitigation strategies to reduce its environmental impact. Additionally, there is a need for more research on the mechanisms of resistance to diflubenzuron in insects and the development of strategies to overcome resistance.

Synthesis Methods

2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten can be synthesized through a multistep process starting with 2,4-difluoroaniline and 2,3,3-trichloroacrylic acid. The reaction involves the formation of an amide bond between the two molecules followed by a cyclization step to form the final product. The synthesis method has been optimized over the years to improve the yield and purity of the product.

Scientific Research Applications

2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten has been extensively studied for its insecticidal properties and its impact on non-target organisms. It has been used to control a wide range of pests including mosquitoes, flies, beetles, and caterpillars. The insecticide works by inhibiting chitin synthesis, a key component of insect exoskeletons, which leads to disruption of the insect's growth and development.

properties

IUPAC Name

3,4,4-trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3F2O2/c1-6(11(13)12(14)15)19-10(18)4-7-2-3-8(16)5-9(7)17/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUGGJKTOXEQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(Cl)Cl)Cl)OC(=O)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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